molecular formula C25H28N4 B12127186 N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12127186
M. Wt: 384.5 g/mol
InChI Key: BSSYHGSZLHSMRE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone or β-ketoester in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure environments .

Chemical Reactions Analysis

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and proliferation. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-4-6-10-19-13-15-21(16-14-19)27-23-17-18(3)26-25-24(20-11-8-7-9-12-20)22(5-2)28-29(23)25/h7-9,11-17,27H,4-6,10H2,1-3H3

InChI Key

BSSYHGSZLHSMRE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)CC)C4=CC=CC=C4)C

Origin of Product

United States

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